

2-(Ethylamino)ethanol: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethylamino)ethanol

Cat. No.: B046374

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a bifunctional organic compound featuring both a secondary amine and a primary alcohol functional group.[1][2][3] This unique structural characteristic makes it a highly versatile and valuable building block in organic synthesis.[1][4] Its ability to participate in a wide range of chemical transformations allows for the construction of diverse molecular architectures, from relatively simple derivatives to complex heterocyclic systems. Consequently, **2-(Ethylamino)ethanol** serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, surfactants, and corrosion inhibitors.[1][5] This guide provides a comprehensive overview of the physicochemical properties, core reactions, and synthetic applications of **2-(Ethylamino)ethanol**, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

2-(Ethylamino)ethanol is a colorless to slightly yellow, viscous liquid with a characteristic amine-like odor.[1][6][7] It is miscible with water and most organic solvents, a property that enhances its utility in a variety of reaction conditions. A summary of its key physicochemical properties is presented in Table 1.

Property	Value
Molecular Formula	C ₄ H ₁₁ NO ^{[6][8]}
Molecular Weight	89.14 g/mol ^{[6][8][9]}
CAS Number	110-73-6 ^{[5][9]}
Melting Point	-90 °C ^{[7][9]}
Boiling Point	169-170 °C ^{[7][9]}
Density	0.914 g/mL at 25 °C ^{[7][9]}
Refractive Index (n ₂₀ /D)	1.441 ^{[7][9]}
Flash Point	71 - 78 °C (160 - 172.4 °F) ^{[7][9][10]}
Vapor Pressure	<1 mmHg at 20 °C ^{[9][10]}
Water Solubility	Miscible ^{[7][10]}
pKa	15.26 ± 0.10 (Predicted) ^[7]

Core Reactions and Synthetic Applications

The dual functionality of **2-(ethylamino)ethanol** allows for a variety of synthetic transformations, making it a staple in the synthesis of more complex molecules.

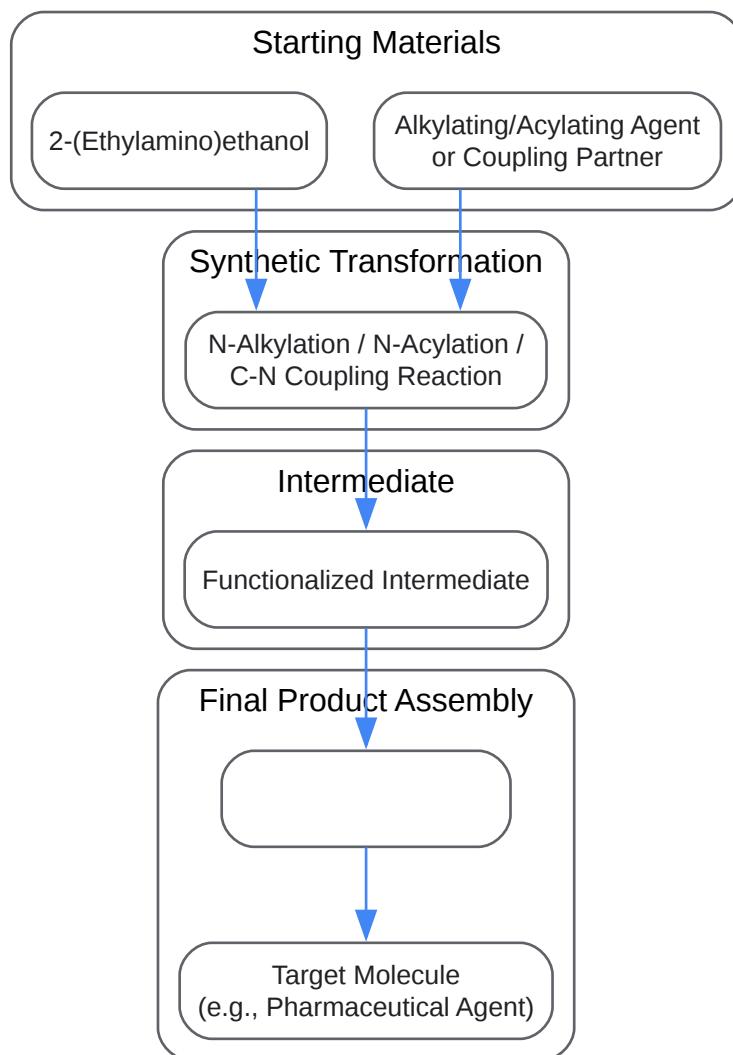
Synthesis of **2-(Ethylamino)ethanol**

The industrial synthesis of **2-(ethylamino)ethanol** is typically achieved through the reaction of ethylene oxide with ethylamine.^[7] This reaction can be performed efficiently in a continuous flow microchannel reactor, affording high yields and purity.^[8]

N-Alkylation and O-Alkylation Reactions

The presence of both a secondary amine and a primary alcohol allows for selective N- or O-alkylation under appropriate reaction conditions. N-alkylation of the secondary amine is a common transformation used to introduce a wide range of substituents.^{[11][12]} These reactions are fundamental in the synthesis of various pharmaceutical agents. O-alkylation, while also possible, often requires different conditions to achieve selectivity.^[13]

Precursor to Heterocyclic Compounds


2-(Ethylamino)ethanol is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can undergo cyclization reactions to form oxazolidines.[14]

Role in Pharmaceutical Synthesis

The **2-(ethylamino)ethanol** scaffold is present in numerous biologically active molecules. It is a key intermediate in the synthesis of various pharmaceuticals, including:

- Antimalarial and Antihypertensive Drugs: The 2-[(4-aminopentyl)(ethyl)amino]ethanol side chain, derived from precursors like **2-(ethylamino)ethanol**, is a common structural motif in drugs such as hydroxychloroquine and chloroquine.[15]
- β 2-Adrenergic Agonists: Derivatives of 2-(alkylamino)ethanol are structural isomers of β 2 agonists like clenproperol and clenpenterol, which are used for their bronchodilator effects. [16]
- Quinoline Derivatives: It can be used to synthesize substituted quinoline derivatives which have shown a broad range of biological activities.[15]

The following diagram illustrates a generalized synthetic workflow utilizing **2-(ethylamino)ethanol** as a precursor.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow using **2-(Ethylamino)ethanol**.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of **2-(Ethylamino)ethanol** in synthesis. Below are representative protocols for its synthesis and a key subsequent reaction.

Protocol 1: Synthesis of **2-(Ethylamino)ethanol** via Continuous Flow

This protocol is based on the reaction of ethylene oxide and ethylamine in a microchannel reactor.[8]

Materials:

- 30% (w/w) aqueous solution of ethylene oxide
- 70% (w/w) aqueous solution of ethylamine
- Corning high-throughput continuous flow microchannel reactor

Procedure:

- Set the temperature of the preheating module of the microchannel reactor to 35°C.
- Pump the 30% ethylene oxide solution at a flow rate of 42.0 mL/min and the 70% ethylamine solution at a flow rate of 20.0 mL/min into the reactor.[8]
- Allow the reactants to mix and react in the enhanced mass transfer mixing module for a residence time of 160 seconds at 35°C.[8]
- Collect the effluent from the reactor outlet.
- Dehydrate the collected effluent to obtain the final product, N-ethylethanolamine.

Quantitative Data:

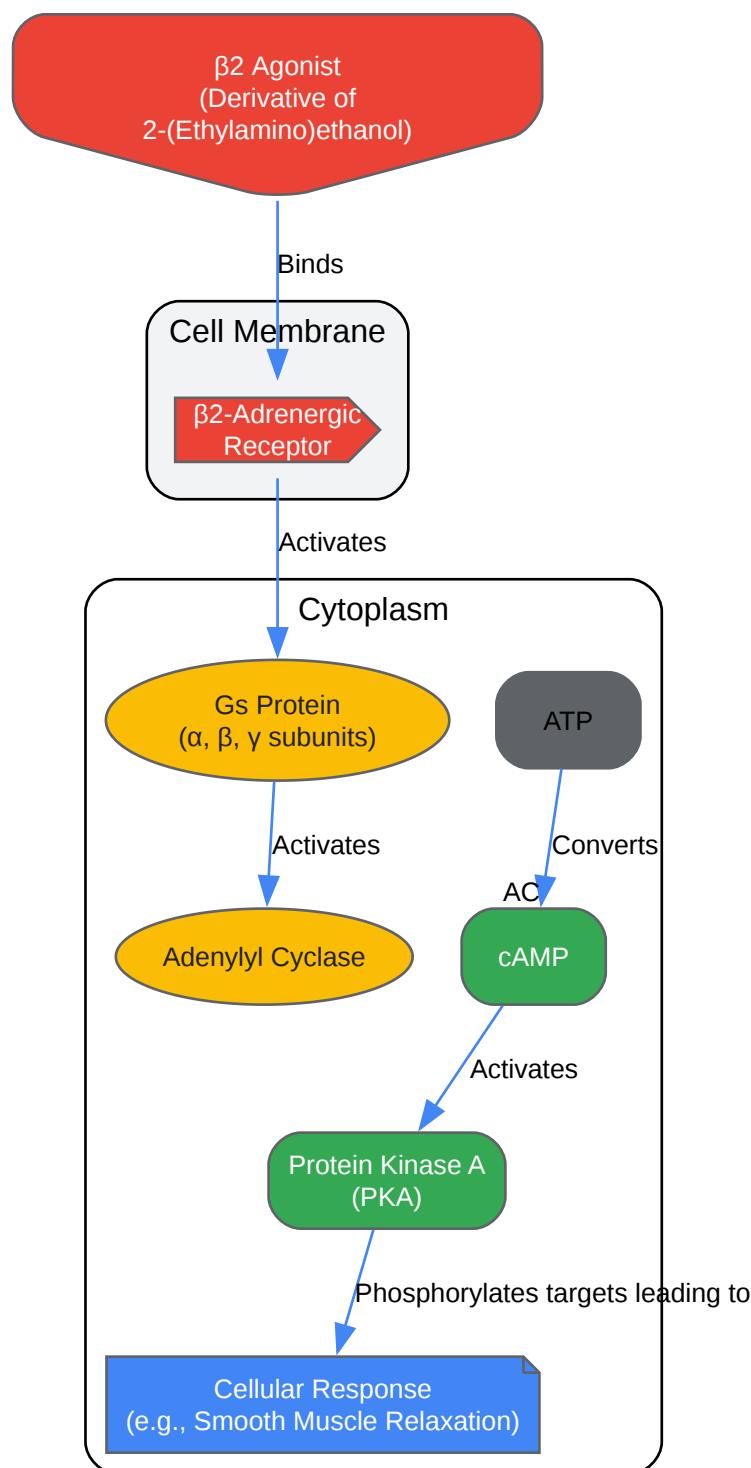
Parameter	Value
Reactants	Ethylene oxide, Ethylamine[8]
Reaction Temperature	35°C[8]
Reaction Time	160 seconds[8]
Yield	94%[8]
Purity (Liquid Phase)	99.2%[8]

Protocol 2: Representative N-Alkylation of an Amine using a Ruthenium Catalyst

This protocol is a representative example of N-alkylation via a "borrowing hydrogen" strategy, a modern and efficient method for forming C-N bonds.[\[17\]](#) While the original protocol uses a different amino alcohol, the principles are directly applicable to reactions involving **2-(ethylamino)ethanol**.

Materials:

- $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ (Ruthenium catalyst)
- Xantphos (Ligand)
- Potassium tert-butoxide (Base)
- Amine (e.g., Morpholine)
- **2-(Ethylamino)ethanol** (as the alcohol component)
- Anhydrous Toluene (Solvent)


Procedure:

- To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the ruthenium catalyst, Xantphos, and potassium tert-butoxide.[\[17\]](#)
- Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.[\[17\]](#)
- Add the amine substrate and **2-(ethylamino)ethanol** to the reaction mixture.
- Heat the reaction mixture to reflux (e.g., 110 °C) and stir for 24 hours.[\[17\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench by slowly adding water.

- Extract the product with a suitable organic solvent (e.g., dichloromethane).
- Wash the combined organic layers with saturated aqueous NaHCO_3 and brine.[\[17\]](#)
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the pure N-alkylated product.[\[17\]](#)

Biological Pathway Modulation

As a precursor to $\beta 2$ -adrenergic agonists, derivatives of **2-(ethylamino)ethanol** can ultimately lead to compounds that modulate the $\beta 2$ -adrenergic signaling pathway. This pathway is crucial in regulating smooth muscle relaxation, particularly in the bronchioles of the lungs.

[Click to download full resolution via product page](#)

Caption: Representative β2-adrenergic signaling pathway.

Safety and Handling

2-(Ethylamino)ethanol is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[3][9][18] It is also combustible.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[9] All work should be conducted in a well-ventilated fume hood.[17]

Conclusion

2-(Ethylamino)ethanol is a cornerstone precursor in organic synthesis, prized for its bifunctionality which allows for the creation of a multitude of chemical structures. Its application spans from industrial processes like corrosion inhibition to the intricate, multi-step synthesis of life-saving pharmaceuticals. A thorough understanding of its properties, reactivity, and handling is essential for chemists and researchers aiming to leverage this versatile molecule in the development of novel compounds and materials. The continued exploration of new catalytic methods will undoubtedly expand the synthetic utility of **2-(ethylamino)ethanol** in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 110-73-6: 2-(Ethylamino)ethanol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2-(Ethylamino)ethanol | 110-73-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. eqipped.com [eqipped.com]
- 5. biomall.in [biomall.in]
- 6. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]
- 8. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]

- 9. 2-(Ethylamino)ethanol = 98 110-73-6 [sigmaaldrich.com]
- 10. 110-73-6 CAS | 2-(ETHYLAMINO) ETHANOL | Amines & Amine Salts | Article No. 3718D [lobachemie.com]
- 11. thieme-connect.de [thieme-connect.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [2-(Ethylamino)ethanol: A Versatile Precursor in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046374#2-ethylamino-ethanol-as-a-precursor-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com